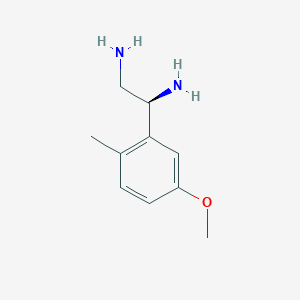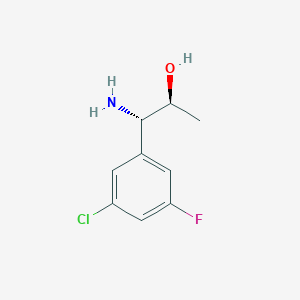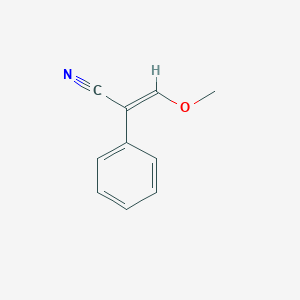![molecular formula C10H11F2NO2 B13047520 (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13047520.png)
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine is a synthetic organic compound that features a benzo[d][1,3]dioxole ring substituted with two fluorine atoms and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the amine group: This step may involve reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine: Similar structure with a butyl group instead of a propyl group.
Uniqueness
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)propan-1-amine |
InChI |
InChI=1S/C10H11F2NO2/c1-2-7(13)6-4-3-5-8-9(6)15-10(11,12)14-8/h3-5,7H,2,13H2,1H3/t7-/m0/s1 |
Clave InChI |
ISJFILCRQRVAHY-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
SMILES canónico |
CCC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


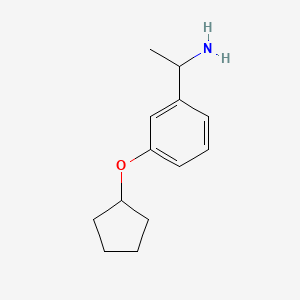


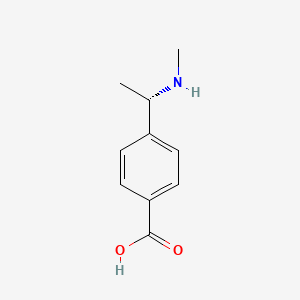

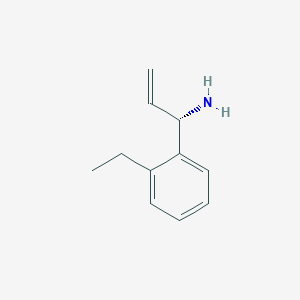
![(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13047467.png)

